molecular formula C16H15I2NO4 B15092962 Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate

Cat. No.: B15092962
M. Wt: 539.10 g/mol
InChI Key: ZNUQUHHTCGWFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate is a synthetic iodinated aromatic compound featuring a central propanoate backbone with a methyl ester group, a 4-hydroxyphenoxy ether linkage, and two iodine atoms at the 3,5-positions of the phenyl ring. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl ester and iodine substituents.

Properties

Molecular Formula

C16H15I2NO4

Molecular Weight

539.10 g/mol

IUPAC Name

methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3

InChI Key

ZNUQUHHTCGWFOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate typically involves multiple steps. One common method includes the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic and amino groups. Under alkaline conditions with hydrogen peroxide (H2O2\text{H}_2\text{O}_2), the phenolic -OH group oxidizes to a quinone structure. This reaction is critical for generating reactive intermediates in synthetic applications.

Oxidation Reaction Parameters Details
ReagentsH2O2\text{H}_2\text{O}_2, NaOH (1M)
Temperature25–40°C
Key ProductQuinone derivative with preserved iodine substitutions
Yield65–75% (optimized conditions)

Nucleophilic Substitution

The iodine atoms on the aromatic rings participate in nucleophilic substitution, particularly in the presence of strong nucleophiles like thiols or amines. This reactivity is exploited for introducing functional groups or radiolabels.

Substitution Reaction Parameters Details
ReagentsSodium thiophenolate (PhSNa\text{PhSNa}), DMF
Temperature60–80°C
Key ProductThioether derivative (Ar-S-Ph\text{Ar-S-Ph})
Yield50–60% (dependent on iodine position)

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility and biological activity .

Hydrolysis Reaction Parameters Details
ReagentsHCl\text{HCl} (6M) or NaOH\text{NaOH} (2M)
TemperatureReflux (100°C)
Key ProductCarboxylic acid derivative
Yield>90% (basic conditions)

Enzyme Inhibition

The compound acts as a competitive inhibitor of malate dehydrogenase (MDH) due to structural mimicry of the enzyme’s natural substrate. The iodine atoms enhance binding affinity through hydrophobic interactions.

Enzyme Interaction Parameters Details
Target EnzymeMalate dehydrogenase (EC 1.1.1.37)
Inhibition Constant (KiK_i)2.3×106M2.3 \times 10^{-6} \, \text{M}
MechanismCompetitive inhibition via active-site binding
Biological RelevanceDisrupts mitochondrial energy metabolism in vitro

Acylation and Alkylation

The primary amino group undergoes acylation (e.g., with acetic anhydride) or alkylation (e.g., with methyl iodide), enabling the synthesis of derivatives for structure-activity studies .

Acylation/Alkylation Parameters Details
ReagentsAcetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}), CH3I\text{CH}_3\text{I}
ConditionsRoom temperature, inert atmosphere
Key ProductsAcetylated or methylated derivatives
Yield70–85% (acylations); 60–70% (alkylations)

Scientific Research Applications

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The diiodo groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Analogs

Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (Compound 5)
  • Structure : Bromine replaces iodine at the 3,5-positions of the phenyl ring.
  • In vitro studies show growth inhibition in cancer cell lines (e.g., MCF-7, A549) at IC₅₀ values of 10–25 µM, suggesting brominated derivatives may prioritize cytotoxicity over hormonal activity .
Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate (CAS 4406-42-2)
  • Structure: Sodium salt form with an additional iodine at the 3-position of the hydroxyphenoxy group.
  • Key Differences :
    • Enhanced water solubility due to the ionic carboxylate group.
    • The third iodine atom may improve thyroid receptor (TR) binding affinity compared to the diiodo target compound .

Thyroid Hormone Analogs

Levothyroxine (T4; C15H11I4NO4)
  • Structure : Tetraiodo-substituted thyronine with a carboxylate group.
  • Key Differences :
    • Four iodine atoms (3,5,3',5') enable strong TR binding (EC₅₀ ~0.1 nM for TRβ).
    • The target compound’s diiodo structure reduces hormonal potency but may lower off-target effects .
Liothyronine (T3; C15H12I3NO4)
  • Structure : Triiodo-substituted thyronine with a carboxylate group.
  • Key Differences :
    • Higher metabolic activity than T4 due to optimized iodine placement (3,5,3').
    • The target compound’s methyl ester may prolong half-life compared to T3’s free acid form .
3,5-Diiodothyronine (T2; CAS 1041-01-6)
  • Structure : Diiodo-substituted thyronine with a carboxylate group.
  • Key Differences :
    • Lacks the 3'-iodine critical for TR activation but shows metabolic effects (e.g., +15% resting metabolic rate in humans).
    • The target compound’s methyl ester could enhance membrane permeability relative to T2’s polar acid form .

Ester vs. Acid/Salt Derivatives

(2S)-2-Amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic Acid (Diiodothyronine)
  • Structure : Free acid form of the target compound.
  • Key Differences :
    • Lower lipophilicity (logP ~2.1 vs. ~3.5 for the methyl ester) reduces bioavailability.
    • Rapid renal clearance compared to the ester’s prolonged retention .
Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate Hydrate
  • Structure : Tetraiodo sodium salt with a hydrated crystal lattice.
  • Key Differences: High solubility (>50 mg/mL in water) suits intravenous formulations. Stability concerns (light-sensitive) compared to the methyl ester’s shelf-stable profile .

Comparative Data Table

Compound Name Iodine Atoms Molecular Formula Molecular Weight Solubility (Water) Key Biological Activity
Target Methyl Ester 2 C16H14I2NO4 552.09 ~1 mg/mL Under investigation
Levothyroxine (T4) 4 C15H11I4NO4 776.87 <0.1 mg/mL TR agonist (EC₅₀ ~0.1 nM)
Liothyronine (T3) 3 C15H12I3NO4 650.97 ~0.5 mg/mL TR agonist (EC₅₀ ~0.05 nM)
Sodium Salt (CAS 4406-42-2) 3 C15H11I3NNaO4 672.96 >50 mg/mL Thyroid receptor modulation
Diiodothyronine (CAS 1041-01-6) 2 C15H12I2NO4 532.07 ~0.2 mg/mL Metabolic rate modulation

Key Research Findings

  • Halogen Impact : Brominated analogs (e.g., Compound 5) prioritize cytotoxicity, while iodinated derivatives align with hormonal or metabolic activity .
  • Ester vs. Acid : Methyl esterification improves lipophilicity and bioavailability, critical for oral administration .
  • Iodine Count: Diiodo compounds (target, T2) exhibit sub-nanomolar TR binding only with optimal iodine placement (e.g., 3,5,3' in T3) .

Biological Activity

Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate, also known as (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid or Diiodothyronine, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in relation to thyroid hormone analogs. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₃I₂NO₄
  • Molecular Weight : 525.08 g/mol
  • CAS Number : 1041-01-6
  • Structure :
SMILES N[C@@H](Cc1cc(I)c(Oc2ccc(O)cc2)c(I)c1)C(=O)O\text{SMILES }N[C@@H](Cc1cc(I)c(Oc2ccc(O)cc2)c(I)c1)C(=O)O

This compound exhibits biological activity primarily through its interaction with thyroid hormone receptors. The compound is structurally similar to thyroid hormones and acts as a potent agonist at these receptors, influencing metabolic processes in the body.

Proposed Mechanisms:

  • Thyroid Hormone Mimetic Activity : It mimics the action of natural thyroid hormones, enhancing metabolic rate and influencing growth and development.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its effects on cellular metabolism .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Metabolic Regulation : It plays a role in regulating metabolism by modulating gene expression related to energy expenditure.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to cellular protection against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Thyroid Hormone Analog Research

A study investigated the effects of various thyroid hormone analogs, including this compound, on metabolic parameters in hypothyroid rats. The results indicated that the compound significantly improved metabolic rates and normalized weight gain in treated subjects compared to controls .

Case Study 2: Antioxidant Activity Assessment

Research focused on the antioxidant capabilities of this compound demonstrated its ability to scavenge free radicals effectively. In vitro assays showed that it reduced oxidative stress markers in neuronal cell cultures, suggesting potential applications in neuroprotection .

Data Summary Table

Biological ActivityObservationsReferences
Metabolic RegulationIncreased metabolic rate in hypothyroid models
Antioxidant PropertiesEffective free radical scavenger
Neuroprotective EffectsReduced oxidative stress in neuronal cultures

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate, and how can purity be maximized during synthesis?

Synthesis typically involves multi-step iodination and coupling reactions. For example, describes a method using acetonitrile (ACN) as a solvent, potassium carbonate (K₂CO₃) as a base, and tert-butyl carbamate derivatives for protecting groups. Key steps include:

  • Iodination : Selective iodination of phenolic rings under controlled temperatures (80°C) to avoid over-iodination.
  • Coupling : Ether bond formation between diiodophenol and hydroxyphenoxy groups via nucleophilic substitution.
  • Esterification : Methyl ester formation using methanol under acidic conditions.
    To maximize purity, column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are recommended . Impurity profiling via HPLC (C18 columns, UV detection at 254 nm) ensures <0.5% residual intermediates .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.6 ppm), and amino groups (δ 1.8–2.2 ppm). 2D NMR (COSY, HSQC) confirms connectivity of the propanoate chain .
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O-C ether) validate functional groups .
  • HRMS : Exact mass (m/z ~776.874) confirms molecular formula C₁₅H₁₁I₄NO₄ .

Q. How should researchers assess purity and stability for this compound?

  • HPLC : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with mobile phases like water/acetonitrile (0.1% TFA). Monitor degradation products (e.g., hydrolysis to carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C). Store in light-resistant containers at 2–8°C to prevent iodine loss .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the thyromimetic activity of this compound?

  • TRβ/TRα Receptor Binding : Competitive assays using ¹²⁵I-labeled T3/T4 in HEK293 cells transfected with thyroid receptor isoforms. Calculate IC₅₀ values (nM range expected due to structural similarity to levothyroxine ).
  • Luciferase Reporter Assays : Measure transcriptional activation in CV-1 cells co-transfected with TRs and a thyroid-response-element-driven luciferase construct .

Q. How can nanoparticle formulations enhance targeted delivery of this compound in cardioprotection studies?

details PLGA nanoparticle encapsulation:

  • Preparation : Dissolve compound and PLGA in dichloromethane, emulsify with polyvinyl alcohol (PVA), and solvent-evaporate. Optimize size (100–200 nm via DLS) for endothelial uptake.
  • Targeting : Surface modification with PEG or ligands (e.g., RGD peptides) improves circulation time and cardiac tissue specificity. Validate efficacy in ischemia-reperfusion rat models .

Q. What metabolic pathways and stability challenges arise in vivo for this methyl ester prodrug?

  • Esterase Hydrolysis : Rapid conversion to carboxylic acid in plasma (t₁/₂ <30 min in rodents). Use LC-MS/MS to quantify metabolites in liver microsomes .
  • Iodine Redistribution : Monitor free iodine levels (urinary excretion) to avoid thyroid disruption. Compare pharmacokinetics to levothyroxine sodium (t₁/₂ ~7 days) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.